Tetrasilane, specifically 1,1,2,2,3,3,4,4-octamethyl-1,4-diphenyl-, is a complex silane compound with the molecular formula . It is part of a broader class of silanes, which are silicon-containing compounds characterized by silicon-hydrogen bonds. Tetrasilane is notable for its structural complexity and potential applications in materials science and chemical vapor deposition processes.
The information regarding tetrasilane can be derived from various scientific literature and databases including Wikipedia, PubChem, and specialized chemical research articles. These sources provide insights into its synthesis methods, molecular structure, chemical properties, and applications in scientific research.
Tetrasilane is classified as a silane compound. Silanes are further categorized based on their structure and reactivity. Tetrasilane falls under the category of higher silanes due to its multiple silicon atoms linked by hydrogens.
Tetrasilane can be synthesized through several methods:
These synthesis methods require precise control of reaction conditions such as temperature, pressure, and concentration to optimize yield and purity.
The molecular structure of tetrasilane features a central silicon backbone with multiple methyl groups attached to the silicon atoms. Its structural formula can be represented as:
Tetrasilane participates in several chemical reactions:
These reactions are significant for understanding the reactivity and stability of tetrasilane in various chemical environments.
The mechanism of action for tetrasilane primarily involves its ability to release hydrogen gas upon thermal or photochemical decomposition. This property makes it useful in applications requiring hydrogen release or silicon deposition.
The decomposition process typically results in shorter-chain silanes and hydrogen gas:
Tetrasilane has several scientific uses:
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